molecular formula C9H9N5O B1396031 5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide CAS No. 23424-35-3

5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide

Cat. No. B1396031
CAS RN: 23424-35-3
M. Wt: 203.2 g/mol
InChI Key: SHULBWWFJFVPMB-UHFFFAOYSA-N
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Description

Pyridine-based compounds, such as the one you’re asking about, are often used in the field of medicinal chemistry research . They have been consistently incorporated in a diverse range of drug candidates approved by the FDA .


Synthesis Analysis

The synthesis of pyridine-based compounds often involves reactions with other organic compounds . For example, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of related compounds, such as 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, was determined by a single-crystal X-ray diffraction analysis .


Chemical Reactions Analysis

Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . It’s also a key solvent and reagent .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride, were evaluated using a differential scanning calorimeter .

Scientific Research Applications

Catalyst Development

5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide has been noted for its relevance in the synthesis of pyranopyrimidine scaffolds. These scaffolds have broad synthetic applications and are recognized for their bioavailability. The significance of these scaffolds in medicinal and pharmaceutical industries is highlighted by their intensive investigation in recent years. Hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, catalyst-/solvent-free conditions, and other miscellaneous catalysts, have been employed for the development of 5H-pyrano[2,3-d]pyrimidine scaffolds and its derivatives. The utilization of these catalysts in a one-pot multicomponent reaction showcases the compound's role in catalyst development and its contribution to lead molecule development (Parmar, Vala, & Patel, 2023).

Medicinal Chemistry

The compound has been implicated in the field of medicinal chemistry, particularly in the context of CYP enzyme inhibition. The selectivity and potency of chemical inhibitors for CYP isoforms are crucial for predicting drug-drug interactions, as these enzymes metabolize a structurally diverse number of drugs. The compound has been mentioned as a potential selective CYP2A6 inhibitor. This highlights its significance in the medicinal chemistry sector for its potential use in phenotyping studies and possibly in mitigating drug-drug interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Drug Development

In drug development, the compound's scaffold, pyrazolo[1,5-a]pyrimidine, is noted for its range of medicinal properties, including anticancer, CNS agent, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostic applications. The structure-activity relationship (SAR) studies for this scaffold have attracted significant attention from medicinal chemists, suggesting a potential role for this compound in the development of novel drug candidates (Cherukupalli, Karpoormath, Chandrasekaran, Hampannavar, Thapliyal, & Palakollu, 2017).

Kinase Inhibitor Design

The compound's related scaffold, pyrazolo[3,4-b]pyridine, has been utilized in the design of kinase inhibitors. Due to its ability to interact with kinases via multiple binding modes, it's been a key element in patents covering a broad range of kinase targets. This scaffold typically binds to the hinge region of the kinase, forming key interactions in the kinase pocket, which provides potency and selectivity, highlighting the compound's potential role in kinase inhibitor design (Wenglowsky, 2013).

Safety and Hazards

The safety data sheet for a related compound, Pyridine, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

In the next few years, a larger share of novel pyridine-based drug candidates is expected . This highlights an inclination to the use of pyridine-based molecules in drug crafting .

Biochemical Analysis

Biochemical Properties

5-(Pyridin-3-YL)-1H-pyrazole-3-carbohydrazide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with proteins. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), which are essential for cell cycle regulation and signal transduction pathways . The compound’s interaction with these enzymes often results in the inhibition of their activity, thereby affecting downstream signaling pathways and cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in cancer cells by inhibiting CDK2 and disrupting the cell cycle . Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDKs and RTKs, leading to their inhibition . This binding prevents the phosphorylation of downstream substrates, thereby disrupting signal transduction pathways. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular functions and processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, although it may undergo degradation over time, particularly in the presence of light and oxygen . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of the compound have been found to inhibit tumor growth effectively, while higher doses may lead to toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of various metabolites, which may have distinct biological activities and contribute to the overall effects of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, such as organic anion transporters (OATs) and ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Additionally, binding proteins within the cytoplasm and nucleus help in its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins . Post-translational modifications, such as phosphorylation and ubiquitination, may influence its localization and stability, directing it to specific organelles or compartments within the cell.

properties

IUPAC Name

3-pyridin-3-yl-1H-pyrazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c10-12-9(15)8-4-7(13-14-8)6-2-1-3-11-5-6/h1-5H,10H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHULBWWFJFVPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70705217
Record name 3-(Pyridin-3-yl)-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23424-35-3
Record name 3-(Pyridin-3-yl)-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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